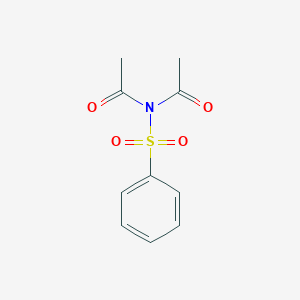

N-Acetyl-N-(benzenesulfonyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

89593-38-4 |

|---|---|

Molecular Formula |

C10H11NO4S |

Molecular Weight |

241.27 g/mol |

IUPAC Name |

N-acetyl-N-(benzenesulfonyl)acetamide |

InChI |

InChI=1S/C10H11NO4S/c1-8(12)11(9(2)13)16(14,15)10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

HPQOCLXYHFAMJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=O)C)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profile of N Acetyl N Benzenesulfonyl Acetamide

Hydrolytic Reactions: Investigating Deacylation Pathways

The cleavage of the N-acetyl group from the sulfonamide backbone, known as deacylation or deacetylation, is a fundamental transformation of N-Acetyl-N-(benzenesulfonyl)acetamide. This reaction can be effectively achieved under both acidic and basic conditions, each proceeding through a distinct mechanistic pathway to yield benzenesulfonamide (B165840) and acetic acid.

Acid-Catalyzed N-Deacetylation: Detailed Mechanistic Investigations

Under acidic conditions, the N-deacetylation of this compound is typically initiated by the protonation of the acetyl group's carbonyl oxygen. This initial step significantly increases the electrophilicity of the carbonyl carbon. The protonated intermediate is then susceptible to nucleophilic attack by a water molecule.

The detailed mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the acetamide (B32628) moiety is protonated by a Brønsted acid (e.g., HCl, H₂SO₄), forming a resonance-stabilized cation.

Nucleophilic Attack: A water molecule attacks the highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the sulfonamide nitrogen atom. This step transforms the benzenesulfonamide group into a better leaving group.

Elimination: The tetrahedral intermediate collapses, breaking the C-N bond and expelling the neutral benzenesulfonamide molecule.

Deprotonation: The resulting protonated acetic acid is deprotonated by a water molecule or a conjugate base to yield acetic acid and regenerate the acid catalyst.

This pathway effectively cleaves the robust amide bond under acidic catalysis.

Base-Catalyzed N-Deacetylation: Detailed Mechanistic Investigations

In the presence of a base (e.g., NaOH, KOH), the N-deacetylation mechanism is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. This pathway does not require initial activation by protonation.

The mechanistic steps are:

Nucleophilic Addition: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the acetyl group. This results in the formation of a tetrahedral oxyanion intermediate.

Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process leads to the cleavage of the carbon-nitrogen bond, ejecting the benzenesulfonamide anion as the leaving group.

Proton Transfer: The benzenesulfonamide anion, being a relatively stable anion, is subsequently protonated by the solvent (water) or during acidic workup to yield the final benzenesulfonamide product. The other product is acetate, the conjugate base of acetic acid.

This base-catalyzed route is a common and efficient method for the deprotection of N-acylsulfonamides.

Nucleophilic Substitution Reactions of the Sulfonamide Moiety

The N-acylsulfonamide moiety, particularly after N-alkylation, becomes highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use as a "safety-catch linker" in solid-phase synthesis. kiesslinglab.commdpi.comnih.gov The N-H proton of this compound is acidic, but once it is replaced by an alkyl group, the resulting N-acyl-N-alkylsulfonamide becomes a potent acylating agent. kiesslinglab.comnih.gov

The activation and cleavage sequence involves:

Activation: The sulfonamide nitrogen is first alkylated, for instance with diazomethane (B1218177) to add a methyl group or through palladium-catalyzed allylation. mdpi.comnih.gov This activation step is crucial as it transforms the sulfonamide into a better leaving group and increases the electrophilicity of the acyl carbon.

Nucleophilic Cleavage: The activated N-alkylated intermediate readily reacts with various nucleophiles. mdpi.com This results in the cleavage of the N-acyl bond and transfer of the acetyl group to the nucleophile, releasing the stable N-alkyl-benzenesulfonamide. A range of nucleophiles can be employed, including:

Hydroxides: Leading to the formation of carboxylic acids (via alkaline hydrolysis). nih.gov

Amines (Aminolysis): Yielding amides. nih.gov

Hydrazines (Hydrazinolysis): Producing hydrazides. kiesslinglab.com

Thiolates (Thiolysis): Forming thioesters. kiesslinglab.comnih.gov

This two-step sequence allows for the stable attachment of a molecule to a solid support via the sulfonamide linker, which can later be activated and cleaved under mild conditions to release the desired product. kiesslinglab.comnih.gov

Transacylation Reactions of N-Acylsulfonamides

Transacylation is a process where the N-acyl group of an N-acylsulfonamide is exchanged for a new one. This transformation can be efficiently mediated by Lewis acid catalysts such as ferric chloride (FeCl₃) or copper(II) triflate (Cu(OTf)₂). The reaction allows for the direct substitution of the acetyl group in this compound with a different acyl group from an acyl chloride or anhydride.

The process is believed to occur through a non-hydrolytic deacylation followed by a subsequent acylation of the resulting sulfonamide. A variety of functional groups are well-tolerated in these reactions, making it a versatile method for modifying the acyl moiety.

| Catalyst | Acylating Agent | Description |

| Ferric Chloride (FeCl₃) | Acyl Chlorides | Enables efficient transacylation through coincident catalytic activities for both deacylation and subsequent acylation. |

| Copper(II) Triflate (Cu(OTf)₂) | Acyl Chlorides | Catalyzes the direct exchange of N-acyl groups under mild conditions. |

| Gallium(III) Chloride (GaCl₃) | Acyl Chlorides | Shows similar effectiveness to FeCl₃ for mediating the transacylation reaction. |

This method is operationally simple and provides the transacylation products in good to excellent yields.

Silylation Reactions and Related Derivatizations of N-Acylsulfonamides

Silylation involves the introduction of a silyl (B83357) group (such as trimethylsilyl (B98337), TMS) into a molecule. For N-acylsulfonamides, derivatization can occur at the sulfonamide nitrogen, typically after the removal of the acetyl group. The resulting benzenesulfonamide possesses an acidic N-H proton that can be readily silylated.

Common silylating agents include silyl halides like trimethylsilyl chloride (TMSCl) or more reactive reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). wikipedia.orgsigmaaldrich.com The reaction is generally performed in the presence of a base (like triethylamine (B128534) or imidazole) to neutralize the HCl produced when using silyl halides. wikipedia.orgsigmaaldrich.com

The silylated sulfonamide derivative, N-(trimethylsilyl)benzenesulfonamide, exhibits altered solubility and reactivity, often being used to protect the N-H group or to facilitate subsequent reactions in non-polar organic solvents.

General Reactivity of this compound as a Key Synthetic Intermediate

The unique structural features of this compound make it a valuable and versatile intermediate in organic synthesis, with applications stemming from its roles as a directing group, a safety-catch linker, and a carboxylic acid bioisostere. nih.govnih.govnih.gov

Directing Group in C-H Activation: The N-acylsulfonamide moiety can act as an effective directing group in transition metal-catalyzed C-H activation reactions. nih.gov For example, it can direct palladium catalysts to functionalize the ortho C-H bond of the benzenesulfonyl ring. This strategy has been employed in tandem C-H olefination/annulation sequences to synthesize complex heterocyclic structures like isoindolinones. nih.gov

Kenner's Safety-Catch Linker: As detailed in section 3.2, the N-acylsulfonamide linkage is a cornerstone of the "safety-catch" principle in solid-phase synthesis. kiesslinglab.comnih.gov Its stability under a wide range of acidic and basic conditions allows for complex multi-step syntheses on a solid support. kiesslinglab.com Subsequent activation via N-alkylation renders the linkage labile, permitting the release of the final product under mild nucleophilic conditions. mdpi.comnih.gov

Carboxylic Acid Bioisostere: In medicinal chemistry, the N-acylsulfonamide group is frequently utilized as a bioisostere for the carboxylic acid functional group. nih.govnih.gov Its pKa is comparable to that of carboxylic acids, allowing it to engage in similar ionic and hydrogen bonding interactions with biological targets. nih.gov Replacing a carboxylic acid with this moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles of drug candidates. nih.gov

Based on a comprehensive search for scientific literature, there is no available characterization data for the specific chemical compound “this compound.” The requested advanced characterization techniques and spectroscopic analyses, including NMR, IR, Mass Spectrometry, UV-Vis, Raman Spectroscopy, and X-ray Diffraction, have not been published for this molecule.

The search results yielded information for structurally related but distinct compounds, such as N-(Phenylsulfonyl)acetamide and N-((4-(Acetylamino)phenyl)sulphonyl)acetamide. However, presenting data from these different molecules would be scientifically inaccurate and would not pertain to the subject of your request.

Due to the absence of specific research findings for “this compound,” it is not possible to generate the detailed and scientifically accurate article as outlined in the instructions.

Advanced Characterization Techniques and Spectroscopic Analysis of N Acetyl N Benzenesulfonyl Acetamide

X-ray Diffraction (XRD) Studies for Solid-State Characterization

Single Crystal X-ray Diffraction for Precise Molecular Structure Elucidation

The determination of a crystal structure begins with growing a suitable single crystal of the compound. For sulfonamide derivatives, this is often achieved by slow evaporation from a solvent like ethanol. nih.gov The crystal is then mounted on a diffractometer, and X-ray data are collected. nih.gov

The process involves irradiating the crystal with monochromatic X-rays, typically Mo Kα radiation, and recording the diffraction pattern. nih.gov The collected data are then processed, which includes cell refinement and data reduction. nih.gov The crystal structure is solved using direct methods with software programs like SHELXS97 and refined using full-matrix least-squares on F² with programs such as SHELXL97. nih.gov Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. mdpi.comcardiff.ac.uk The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (S), and the residual electron density. nih.gov

Below is a table of representative crystal data and refinement details for a closely related compound, N-(Phenylsulfonyl)acetamide, which illustrates the type of information obtained from such an analysis.

| Parameter | Value for N-(Phenylsulfonyl)acetamide nih.gov |

| Chemical formula | C₈H₉NO₃S |

| Formula weight | 199.22 |

| Crystal system | Tetragonal |

| Space group | I4₁/a |

| a (Å) | 7.9400 (5) |

| c (Å) | 15.288 (2) |

| Volume (ų) | 963.81 (15) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 299 |

| R[F² > 2σ(F²)] | 0.051 |

| wR(F²) | 0.100 |

| S (Goodness-of-fit) | 1.30 |

This interactive table provides a summary of crystallographic data for a representative sulfonamide.

The crystal packing of sulfonamides is stabilized by a network of intermolecular interactions. eurjchem.com Hydrogen bonds, particularly those involving the sulfonamide N-H group as a donor and sulfonyl or carbonyl oxygen atoms as acceptors, are prominent. nih.gov For instance, in the crystal structure of N-(Phenylsulfonyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains along the nih.gov direction. nih.gov In other related structures, such as N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide, intermolecular N—H⋯O and C—H⋯O interactions link molecules into a three-dimensional network. nih.govnih.gov

Weaker interactions also play a crucial role in the formation of the supramolecular architecture. These can include C—H⋯O interactions, C-H···π interactions, and π···π stacking between aromatic rings. eurjchem.comnih.govmdpi.com The interplay of these forces dictates the final crystal packing arrangement. nih.gov For example, the crystal structure of N'-Acetyl-N'-phenyl-2-naphthohydrazide is stabilized by a combination of N-H···O, C-H···O, C-H···π, and π···π interactions. eurjchem.com

The geometric parameters of these interactions, such as donor-acceptor distances and angles, are precisely determined from the diffraction data.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | N1-H1···O1 | 0.86 | 2.15 | 2.99 | 165 |

| C-H···O | C14-H14A···O3 | 0.96 | 2.55 | 3.48 | 163 |

This interactive table presents typical hydrogen bond geometries found in related sulfonamide crystal structures. Data is representative.

X-ray Powder Diffraction (XRPD) Applications in Material Analysis

While single-crystal X-ray diffraction provides the detailed molecular structure, X-ray Powder Diffraction (XRPD) is a valuable technique for analyzing the bulk properties of a crystalline material. XRPD is used for phase identification of a crystalline solid by comparing its diffraction pattern to a database of known patterns. It is also a powerful tool for assessing the purity of a bulk sample, as crystalline impurities will produce their own characteristic diffraction peaks. Furthermore, XRPD is crucial in the study of polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have different physical properties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical method used extensively to monitor the progress of chemical reactions and to quickly assess the purity of a sample. sigmaaldrich.comsilicycle.com The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber with a suitable mobile phase (eluent). researchgate.net The components of the sample move up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. aga-analytical.com.pl

The separated spots are visualized, often using a UV lamp. rsc.org The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound under specific conditions.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Rf Value |

| N-Acyl Sulfonamide Derivative rsc.org | Silica Gel | Dichloromethane/Methanol (95:5) | 0.20 |

| Benzyl Carbamate Derivative rsc.org | Silica Gel | Petroleum Ether/Acetone (70:30) | 0.70 |

| N-(2-Acetylphenyl)acetamide researchgate.net | Alumina (Al₂O₃) | Hexanes/Ethyl Acetate (80:20) | 0.46 |

This interactive table shows examples of TLC conditions used for the analysis of related organic compounds.

Column Chromatography for Product Purification

Column chromatography is a preparative technique used to separate and purify compounds from a mixture. rsc.org It operates on the same principle as TLC but on a larger scale. A glass column is packed with a stationary phase, such as silica gel. The crude product mixture is loaded onto the top of the column, and an eluent is passed through. Components separate into bands as they travel down the column at different rates, allowing for the collection of the desired compound in a pure form. rsc.org Flash column chromatography, which uses pressure to speed up the flow of the eluent, is a common and efficient variant of this technique. rsc.org

Other Advanced Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy, Transmission Electron Microscopy)

A comprehensive review of scientific literature and chemical databases reveals a notable lack of published research employing advanced characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) specifically for the analysis of N-Acetyl-N-(benzenesulfonyl)acetamide.

However, the absence of such studies in the current body of scientific literature means that no detailed research findings or data tables for these specific techniques can be presented for this compound. The scientific community has yet to publish research that would populate such datasets for this particular compound.

Computational Chemistry and Theoretical Investigations of N Acetyl N Benzenesulfonyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. electrochemsci.org DFT calculations for N-Acetyl-N-(benzenesulfonyl)acetamide would focus on determining its ground-state properties by modeling the electron density.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP, would be employed to calculate the equilibrium geometry. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. For instance, calculations would reveal the precise orientation of the phenyl ring relative to the sulfonyl group and the geometry of the N-acetylacetamide moiety.

Following optimization, vibrational analysis is performed by calculating the second derivatives of the energy. This analysis serves two primary purposes: confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicting the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching of C=O, S=O, and C-N bonds, or the bending and torsional modes of the entire structure.

Table 1: Representative Theoretical Vibrational Frequencies for Key Functional Groups Note: This table presents typical frequency ranges for the functional groups found in this compound. Specific calculated values for the title compound are not available in the cited literature.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1670-1700 |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | 1310-1350 & 1140-1160 |

| C-N | Stretching | 1200-1400 |

| N-H (amide) | Bending | 1530-1540 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. electrochemsci.org For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich parts of the molecule, such as the phenyl ring, while the LUMO might be distributed over the electron-withdrawing sulfonyl and acetyl groups. researchgate.net This analysis helps predict how the molecule will interact with other reagents.

Table 2: Conceptual Frontier Orbital Properties of this compound Note: The values below are conceptual and based on general principles of FMO theory. Specific calculated values for the title compound are not available in the cited literature.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different electrostatic potential values. walisongo.ac.id

Typically, red or yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.netresearchgate.net Blue colors indicate regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. electrochemsci.org Conversely, positive potential would likely be found around any acidic protons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. walisongo.ac.id

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations can be used to model proposed reaction pathways for the synthesis or transformation of this compound.

For a given reaction, the geometries of all stationary points (reactants, intermediates, transition states, products) are optimized, and their energies are calculated. The transition state, which represents the energy maximum along the reaction coordinate, is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. This approach allows for the comparison of different possible mechanisms, enabling the identification of the most energetically favorable pathway.

In Silico Studies of Molecular Interactions in Chemical Systems

In silico studies, particularly molecular docking, are used to predict how a molecule like this compound might interact with a biological target, such as an enzyme's active site. nih.govmdpi.com Molecular docking algorithms explore the possible binding orientations and conformations of a ligand within a receptor's binding pocket and estimate the binding affinity using scoring functions. mdpi.com

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, docking this compound into an enzyme active site could reveal that the sulfonyl or carbonyl oxygens act as hydrogen bond acceptors, while the phenyl ring engages in hydrophobic or π-π stacking interactions. nih.gov Such in silico predictions are instrumental in the early stages of drug discovery and for understanding the molecule's potential biological activity. nih.gov

Academic Research Applications and Significance of N Acetyl N Benzenesulfonyl Acetamide

Role as Synthetic Intermediates and Building Blocks in Complex Organic Molecules

The N-acylsulfonamide moiety is a valuable building block in organic synthesis, and compounds like N-Acetyl-N-(benzenesulfonyl)acetamide serve as versatile intermediates for constructing more complex molecules. dergipark.org.tr The reactivity of the N-acylsulfonamide group allows for various chemical transformations. For instance, the acetyl group can be removed through hydrolysis, a reaction known as N-deacetylation, to yield the corresponding primary sulfonamide. etsu.edu This process is a highly effective method for producing amines, which are crucial precursors in many synthetic pathways. etsu.edu

Related compounds are widely used as key intermediates. 4-Acetamidobenzenesulfonamide, a structurally similar compound, has been utilized in the synthesis of molecules with antibacterial activity. caymanchem.com Likewise, N-acetylsulfanilyl chloride is a critical intermediate in the production of a wide range of sulfonamide drugs, known as sulfa drugs. chemicalbook.com The N-acetyl group in these precursors often serves as a protecting group for the amine, which can be deprotected under specific conditions to allow for further reactions. etsu.edu The dual functionality of this compound—an activatable acyl group and a stable sulfonamide—makes it a useful synthon for introducing the benzenesulfonamide (B165840) motif into larger, multifunctional molecules, particularly in the development of new therapeutic agents. dntb.gov.uanih.gov

| Intermediate Compound | Application in Synthesis | Resulting Compound Class |

| This compound | Precursor for N-deacetylation | Primary sulfonamides |

| 4-Acetamidobenzenesulfonamide | Synthesis of antibacterial agents | Diverse bioactive molecules |

| N-Acetylsulfanilyl Chloride | Intermediate for sulfa drugs | Sulfonamide antibiotics |

| N-acylsulfonamides (general) | Building blocks for medicinal chemistry | Enzyme inhibitors, antivirals, etc. nih.gov |

Exploration in Materials Science Applications

While the primary application of N-acylsulfonamides has been in medicinal chemistry, their unique structural and chemical properties suggest potential for exploration in materials science. Direct research on this compound in this field is not extensively documented; however, the reactivity of related compounds provides insights into possible applications.

One area of potential relevance is in the development of functional polymers. For example, research involving the N-deacetylation of a perfluoroalkylbenzenesulfonimide acetamide (B32628) has been conducted in the context of synthesizing diazonium zwitterionic monomers. etsu.edu These monomers are related to the chemistry of Nafion®, a sulfonated tetrafluoroethylene-based fluoropolymer-copolymer used in proton-exchange membranes (PEMs) for fuel cells. etsu.edu The sulfonamide group's ability to influence properties like ion conductivity and thermal stability could make N-acylsulfonamide derivatives interesting candidates for incorporation into novel polymer backbones or as functional additives in advanced materials. The synthesis of such specialized monomers often requires harsh reaction conditions, and the stability and reactivity of the N-acylsulfonamide group could be leveraged in these multi-step processes. etsu.edu Further research is needed to fully explore the potential of this compound and related structures in the design of new materials.

Contribution to the Development of Novel Synthetic Methodologies for N-Acylsulfonamides

The importance of the N-acylsulfonamide scaffold has driven significant research into developing efficient and versatile synthetic methods. dntb.gov.ua The conventional approach involves the acylation of a parent sulfonamide, but the low reactivity of the sulfonamide nitrogen often necessitates harsh conditions or the use of additives. nih.gov

Recent advancements have provided milder and more efficient alternatives. One notable method is the sulfo-click reaction , which utilizes sulfonyl azides and thioacids to produce N-acylsulfonamides rapidly and in high yields under aqueous conditions. nih.gov Another powerful technique involves the use of N-acylbenzotriazoles as effective N-acylation reagents for sulfonamides. semanticscholar.orgepa.gov This method is advantageous as it avoids the need for preparing often unstable acid chlorides and proceeds efficiently in the presence of a base like sodium hydride (NaH). semanticscholar.org

Furthermore, acid-catalyzed methods have been refined. Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and scandium triflate (Sc(OTf)₃) have been successfully employed to promote the N-acylation of sulfonamides. dergipark.org.tr These catalytic approaches offer an alternative to traditional methods that rely on stoichiometric reagents. dergipark.org.tr The development of these diverse methodologies facilitates the synthesis of a wide array of N-acylsulfonamides, including this compound, enabling broader investigation into their chemical and biological properties. semanticscholar.org

| Synthetic Methodology | Key Reagents/Conditions | Advantages |

| Conventional Acylation | Acid chlorides/anhydrides, base (e.g., pyridine) | Well-established |

| Sulfo-Click Reaction | Sulfonyl azides, thioacids, aqueous NaHCO₃ | Fast reaction, high yields, mild conditions nih.gov |

| N-Acylbenzotriazole Method | N-acylbenzotriazoles, NaH | Avoids unstable acid chlorides, high yields semanticscholar.orgepa.gov |

| Lewis Acid Catalysis | Carboxylic acids/anhydrides, Lewis acids (e.g., TiCl₄, Sc(OTf)₃) | Catalytic, alternative to stoichiometric reagents dergipark.org.tr |

| Brønsted Acid Catalysis | Acetonitrile, conc. H₂SO₄ | Promotes acylation under acidic conditions dergipark.org.tr |

Fundamental Studies in Sulfonamide Chemistry and Reactivity

This compound serves as a model compound for fundamental studies of N-acylsulfonamide chemistry and reactivity. The functional group exhibits distinct chemical properties that are a subject of academic investigation.

A key characteristic of N-acylsulfonamides is their acidity, which makes them effective bioisosteres for carboxylic acids. nih.gov This acidity arises from the electron-withdrawing nature of both the adjacent sulfonyl and carbonyl groups, which stabilizes the conjugate base after deprotonation of the N-H bond.

The reactivity of the amide bond in N-acylsulfonamides has also been studied, particularly in hydrolysis reactions (N-deacetylation). This reaction can be catalyzed by either acid or base. etsu.edu

Acid-catalyzed mechanism : Involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. etsu.edu

Base-catalyzed mechanism : Proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by elimination of the sulfonamide anion. etsu.edu

Structural studies on related N-acylsulfonamide compounds, such as N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide, using X-ray crystallography have provided detailed insights into their three-dimensional conformation, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and interactions with biological targets. nih.gov

Applications in Catalysis Research and Investigation of Reaction Mechanisms

The synthesis and transformation of N-acylsulfonamides are often central to studies in catalysis and reaction mechanisms. The development of synthetic methodologies for this class of compounds frequently involves the investigation of catalytic processes. As mentioned previously, various Lewis acids have been shown to effectively catalyze the N-acylation of sulfonamides, providing a platform for studying catalyst efficiency and reaction kinetics. dergipark.org.tr

Moreover, the reactions that N-acylsulfonamides undergo are subjects of mechanistic investigation. The hydrolysis of the amide bond under acidic or basic conditions is a classic example of nucleophilic acyl substitution, and the specific electronic environment of the N-acylsulfonamide group influences the reaction pathway and rate. etsu.edu Studies on the deacetylation of related aromatic acetamides help elucidate the electronic effects of substituents on the reaction mechanism. For instance, strong electron-withdrawing groups can destabilize the ground state through resonance, leading to a lower transition state energy and increased reactivity towards nucleophiles. etsu.edu In some contexts, transition metals like copper have been used to catalyze reactions involving related N-sulfonyl compounds, such as C-N bond cleavage, highlighting another area where these scaffolds are relevant to catalysis research. researchgate.net

Future Research Directions in N Acetyl N Benzenesulfonyl Acetamide Chemistry

Development of More Efficient and Green Synthetic Routes

The synthesis of N-acylsulfonamides, including N-Acetyl-N-(benzenesulfonyl)acetamide, has traditionally relied on methods that can be resource-intensive and generate considerable waste. A primary future objective is the development of synthetic protocols that are not only more efficient but also adhere to the principles of green chemistry. Research in this area is likely to concentrate on several key strategies:

Catalytic Approaches: The use of novel catalysts can offer milder reaction conditions and improved yields. Heterogeneous catalysts, such as cesium salts of Wells-Dawson heteropolyacid, have already shown promise in the N-acylation of sulfonamides. tandfonline.com Future work could explore other reusable catalysts like metal-organic frameworks (MOFs) or functionalized nanoparticles to further enhance efficiency and simplify product purification.

Eco-Friendly Solvents: A significant shift towards environmentally benign solvents is anticipated. Syntheses performed in water or polyethylene (B3416737) glycol (PEG-400) have been demonstrated for sulfonamides, eliminating the need for volatile and often toxic organic solvents. rsc.orgsci-hub.se

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, significantly improves efficiency by reducing the need for intermediate isolation and purification steps. Methodologies using reagents like cyanuric chloride have enabled the efficient one-pot synthesis of various N-acylsulfonamides from carboxylic acids and sulfonamides. thieme-connect.comresearchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green chemistry approach. Solvent-free methods for N-acylation, sometimes assisted by microwave irradiation, can lead to high yields, shorter reaction times, and a dramatic reduction in waste. researchgate.netresearchgate.net

| Synthetic Strategy | Key Advantages | Representative Examples |

| Catalysis | Reusability, mild conditions, high selectivity. | Cesium salt of Wells–Dawson heteropolyacid, Bismuth(III) salts. tandfonline.comresearchgate.net |

| Green Solvents | Reduced toxicity and environmental impact, improved safety. | Reactions in water or PEG-400. rsc.orgsci-hub.se |

| One-Pot Reactions | Increased efficiency, reduced waste, time-saving. | Cyanuric chloride-mediated synthesis. thieme-connect.com |

| Solvent-Free Synthesis | Minimal waste, high atom economy, potential for microwave enhancement. | Use of solid catalysts like silica (B1680970) phosphoric acid. dergipark.org.tr |

In-depth Mechanistic Studies of Novel Chemical Transformations

A deeper, molecular-level understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. Future research will likely employ a combination of advanced experimental and computational techniques to elucidate these pathways. Kinetic studies, utilizing in-situ monitoring tools like NMR and IR spectroscopy, can provide real-time data on reaction rates and the formation of intermediates. Isotope labeling experiments will be crucial for tracing the path of atoms through a reaction, offering definitive insights into bond-forming and bond-breaking events. These experimental approaches, when coupled with high-level computational modeling such as Density Functional Theory (DFT), will allow for the detailed mapping of reaction energy profiles, including the characterization of transition states and transient intermediates.

Exploration of New Chemical Reactivity and Derivatization Strategies

The molecular architecture of this compound offers multiple sites for chemical modification, suggesting a broad and underexplored reactivity landscape. Future investigations will aim to harness this potential to create diverse libraries of new molecules.

Key areas for exploration include:

N-H Functionalization: The sulfonamide nitrogen possesses an acidic proton, making it a prime target for reactions. Following deprotonation, this site can react with a wide array of electrophiles to generate N-alkylated, N-arylated, and N-acylated derivatives.

Acetyl Group Transformations: The methyl group of the acetyl moiety is susceptible to reactions such as enolate formation, opening pathways for aldol (B89426) condensations and alpha-functionalization to introduce new substituents.

Aromatic Ring Substitution: The benzene (B151609) ring of the benzenesulfonyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. This modification can be used to fine-tune the electronic properties and steric profile of the entire molecule.

"Sulfo-Click" Chemistry: The efficient reaction between sulfonyl azides and thioacids to form N-acylsulfonamides, termed the "sulfo-click" reaction, represents a powerful strategy for derivatization under mild, often aqueous, conditions. nih.gov

| Molecular Site | Potential Reaction Type | Potential Products |

| Sulfonamide N-H | Alkylation, Arylation, Acylation | N-substituted derivatives |

| Acetyl Group (α-Carbon) | Aldol Condensation, Halogenation | β-hydroxy ketones, α-halo derivatives |

| Benzenesulfonyl Ring | Nitration, Halogenation, Friedel-Crafts | Ring-functionalized analogues |

Advanced Spectroscopic and Structural Characterization at the Atomic Level

Precise characterization of the three-dimensional structure of this compound and its derivatives is fundamental to understanding their chemical and physical properties. Future work will rely on state-of-the-art analytical techniques to achieve an atomic-level understanding. Single-crystal X-ray diffraction will remain the definitive method for determining solid-state structures, providing exact data on bond lengths, angles, and intermolecular packing. For solution-state analysis, advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC) will be indispensable for unambiguous structural assignment. Vibrational spectroscopies, such as Fourier-Transform Infrared (FTIR) and Raman, will offer detailed information about functional groups and bonding, while high-resolution mass spectrometry (HRMS) will provide confirmation of elemental composition.

Synergistic Application of Experimental and Computational Methodologies in Design and Discovery

The convergence of experimental chemistry with powerful computational tools is set to revolutionize the design and discovery of new molecules based on the this compound scaffold. This synergistic approach will accelerate the identification of derivatives with specific, desirable properties. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to screen virtual libraries of thousands of potential derivatives, predicting their properties and prioritizing the most promising candidates for synthesis. This in silico pre-screening significantly reduces the experimental workload. The synthesized compounds are then tested, and the experimental results are fed back to refine and improve the predictive power of the computational models. This iterative cycle of design, prediction, synthesis, and testing creates a highly efficient discovery pipeline, enabling a more rational and targeted exploration of chemical space.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-Acetyl-N-(benzenesulfonyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Acylation of benzenesulfonamide derivatives using acetic anhydride under reflux is a standard approach. For yield optimization, consider varying catalysts (e.g., sulfuric acid), solvent systems, and reaction durations. Microwave-assisted synthesis (e.g., 91% yield in ) offers faster kinetics compared to conventional heating. Purification via recrystallization (ethanol/water) ensures high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral discrepancies be addressed?

- Methodology : Use ¹H/¹³C NMR to confirm acetyl and sulfonyl group integration, IR for carbonyl (C=O) stretching (~1650–1750 cm⁻¹), and mass spectrometry for molecular ion validation. Inconsistent NMR splitting may arise from rotameric conformations; variable-temperature NMR or computational modeling (DFT) can resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Given acetamide derivatives’ potential carcinogenicity ( ), use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from oxidizers. Emergency protocols include rinsing exposed skin/eyes with water and seeking medical evaluation for inhalation/ingestion .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the conformational dynamics and intermolecular interactions of this compound?

- Methodology : Grow single crystals via slow evaporation (e.g., ethanol). Collect diffraction data (Cu-Kα radiation, 100 K) and refine using software like SHELXL. Key parameters include torsion angles (e.g., acetyl-sulfonyl dihedral angles) and hydrogen-bonding networks (C–H⋯O). For example, highlights C–H⋯O interactions stabilizing molecular packing .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials, HOMO-LUMO gaps, and Fukui indices. Molecular docking (AutoDock Vina) can predict binding affinities to biological targets. Substituent effects (e.g., electron-withdrawing sulfonyl groups) alter reactivity, which can be validated via Hammett plots .

Q. How can Structure-Activity Relationship (SAR) studies guide the design of bioactive this compound derivatives?

- Methodology : Synthesize analogs with varied substituents (e.g., nitro, methoxy) on the benzene ring. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with steric/electronic descriptors (e.g., logP, molar refractivity). demonstrates microwave-enhanced yields for pyridine-based analogs, suggesting scalability for SAR libraries .

Q. How should contradictions in thermodynamic data (e.g., solubility, melting points) for this compound be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.